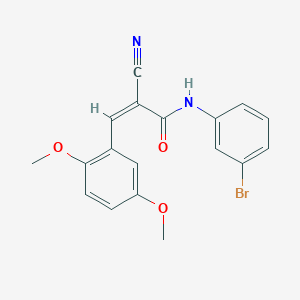![molecular formula C15H24N4O B6125784 6-(methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6125784.png)
6-(methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide is a chemical compound that belongs to the class of nicotinamide adenine dinucleotide (NAD+) analogues. It has been extensively studied for its potential in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.
作用機序
The mechanism of action of 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide is primarily through its ability to mimic the activity of NAD+. NAD+ is a coenzyme that is required for many cellular processes, including energy metabolism and DNA repair. By mimicking the activity of NAD+, 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide can activate certain enzymes and signaling pathways that are involved in disease processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide are diverse and depend on the specific disease or condition being studied. In general, it has been shown to improve cellular energy metabolism, reduce oxidative stress, and improve DNA repair. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
実験室実験の利点と制限
One advantage of using 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide in lab experiments is its ability to mimic the activity of NAD+. This allows researchers to study the effects of NAD+ without the need for expensive and time-consuming NAD+ supplementation. Additionally, the compound has been shown to be relatively safe and well-tolerated in animal models.
One limitation of using 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide in lab experiments is its limited solubility in water. This can make it difficult to administer to animals or to use in certain experimental setups. Additionally, the compound has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
将来の方向性
There are many potential future directions for research on 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide. Some possible areas of research include:
1. Further studies on the compound's anti-cancer properties, including its potential as a chemotherapeutic agent.
2. Studies on the compound's potential in treating metabolic disorders such as diabetes and obesity.
3. Studies on the compound's potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
4. Studies on the compound's potential in modulating the immune system and reducing inflammation.
5. Studies on the compound's potential as a longevity-promoting agent.
6. Studies on the compound's potential in improving athletic performance and recovery.
In conclusion, 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide is a promising compound with diverse potential applications in treating various diseases. While its safety and efficacy in humans are not well-established, its ability to mimic the activity of NAD+ makes it a valuable tool for studying cellular processes and disease mechanisms. Further research is needed to fully understand the compound's potential and limitations.
合成法
The synthesis of 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide involves the reaction of 6-bromo-nicotinamide with N-methylpiperidine in the presence of a palladium catalyst. The reaction yields the desired product, which can be purified using standard chromatographic techniques.
科学的研究の応用
6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide has been studied extensively for its potential in treating various diseases. It has been shown to have anti-cancer properties by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that is required for the repair of DNA damage. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
6-(methylamino)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-16-14-7-6-12(11-18-14)15(20)17-9-8-13-5-3-4-10-19(13)2/h6-7,11,13H,3-5,8-10H2,1-2H3,(H,16,18)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRCUTQNHGVPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C(=O)NCCC2CCCCN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-chloro-4-methylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6125713.png)
![3-(4-chlorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6125719.png)
![1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B6125724.png)

![3,4,5-trimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6125733.png)
![3-{5-[(4-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}-2,4-pentanedione](/img/structure/B6125738.png)
![methyl 4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B6125746.png)
![6-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6125748.png)
![N-benzyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6125754.png)
![2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6125762.png)
![N-(2-chlorobenzyl)-3-[1-(2-methoxybenzoyl)-3-piperidinyl]propanamide](/img/structure/B6125770.png)

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]nicotinamide](/img/structure/B6125786.png)
![2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6125793.png)